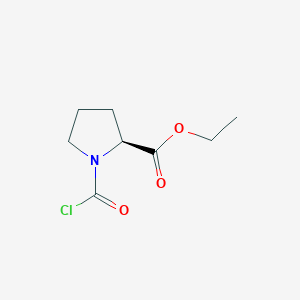

(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

86050-92-2 |

|---|---|

Molekularformel |

C8H12ClNO3 |

Molekulargewicht |

205.64 g/mol |

IUPAC-Name |

ethyl (2S)-1-carbonochloridoylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H12ClNO3/c1-2-13-7(11)6-4-3-5-10(6)8(9)12/h6H,2-5H2,1H3/t6-/m0/s1 |

InChI-Schlüssel |

GXGIAWVNSILRTK-LURJTMIESA-N |

Isomerische SMILES |

CCOC(=O)[C@@H]1CCCN1C(=O)Cl |

Kanonische SMILES |

CCOC(=O)C1CCCN1C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: Several synthetic routes exist for the preparation of “(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate.” One common method involves the reaction of (S)-proline with ethyl chloroformate. The reaction proceeds as follows:

Reaction Conditions:

Industrial Production Methods:

Analyse Chemischer Reaktionen

Reactions and Major Products: “(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” can undergo various chemical reactions:

Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding the corresponding carboxylic acid and ethanol.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The chlorocarbonyl group can be substituted with other nucleophiles (e.g., amines, alcohols) to form new derivatives.

Common reagents and conditions:

- Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).

- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Substitution: Various nucleophiles (e.g., amines, alcohols).

Major products:

- Hydrolysis: (S)-Proline-2-carboxylic acid and ethanol.

- Reduction: (S)-Ethyl 1-(hydroxymethyl)pyrrolidine-2-carboxylate.

Wissenschaftliche Forschungsanwendungen

“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” finds applications in:

Peptide Synthesis: As a building block for peptide synthesis due to its proline-derived structure.

Medicinal Chemistry: Exploration of proline-based compounds for drug development.

Chiral Catalysts: Use as a chiral auxiliary or ligand in asymmetric synthesis.

Wirkmechanismus

The exact mechanism of action depends on the specific application. the proline-derived structure suggests potential interactions with enzymes, receptors, or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Features

The table below compares (S)-ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate with structurally related pyrrolidine derivatives:

Reactivity and Functional Group Analysis

- Chlorocarbonyl Group (Target Compound) : The -COCl group is highly electrophilic, enabling reactions with amines (to form amides) or alcohols (to form esters). This contrasts with the -SO₂Cl group in Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate, which is less reactive toward nucleophiles but useful in sulfonamide synthesis .

- Ester Groups: Both the target compound and (S)-ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate contain ethyl esters, but the latter’s additional ethoxy-oxoacetyl group introduces keto-enol tautomerism, expanding its utility in cyclization or Michael addition reactions .

Critical Analysis of Evidence

- Its CAS number is also absent, complicating commercial sourcing verification.

- Strengths: Structural analogues (e.g., piperidine and sulfonyl derivatives) highlight how minor modifications alter reactivity and application scope .

Biologische Aktivität

(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzymes and affecting cellular pathways. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C8H12ClNO3. The compound is synthesized through various methods, often involving the chlorination of pyrrolidine derivatives. For instance, one synthesis route involves the conversion of (S)-tert-butyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate using thionyl chloride, yielding the desired product with high enantiomeric purity .

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibitory effect on tankyrase enzymes (TNKS1 and TNKS2), which are involved in the Wnt signaling pathway. In vitro studies have shown that derivatives of this compound exhibit significant inhibition with IC50 values in the low micromolar range. For example, a related compound demonstrated an IC50 of 0.011 μM against TNKS1, indicating strong potency .

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess antimicrobial properties. A study evaluating various pyrrolidine derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL against various strains .

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. For instance, studies on similar compounds have shown IC50 values as low as 0.13 µM against human leukemia cells, suggesting a potential role in cancer therapeutics .

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Woon et al. (2013) | Derivative of this compound | TNKS inhibition | 0.011 μM |

| MDPI Study (2023) | Pyrrolidine derivatives | Antimicrobial | MIC: 6-12.5 µg/mL |

| ACS Publications | Related compound | Cytotoxicity against leukemia cells | IC50: 0.13 µM |

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound's structure allows it to interact with the active sites of target enzymes such as TNKS, disrupting their function and consequently affecting downstream signaling pathways associated with cell proliferation and survival.

Q & A

Q. What are the common synthetic routes for (S)-ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via chlorocarbonylation of pyrrolidine precursors. For example:

- Step 1 : React (S)-pyrrolidine-2-carboxylic acid derivatives (e.g., L-proline) with chloroacetyl chloride in tetrahydrofuran (THF) under reflux to form the chlorocarbonyl intermediate .

- Step 2 : Esterification with ethyl alcohol or ethyl chloroformate under basic conditions (e.g., triethylamine) to introduce the ethyl ester group .

- Characterization : Intermediates are validated using NMR (e.g., H, C), IR (for carbonyl and ester groups), and ESI-MS (to confirm molecular weight). For example, H NMR signals at δ 4.6 ppm (CHCOOH) and IR peaks at 1723 cm (C=O) are critical markers .

Q. What safety protocols are essential when handling this compound in the lab?

- Hazard Mitigation : Use fume hoods , protective gloves , and goggles due to its reactive chlorocarbonyl group. Avoid prolonged exposure to moisture to prevent hydrolysis .

- Storage : Store under inert gas (argon/nitrogen) at –20°C to minimize degradation. Monitor for decomposition via periodic NMR analysis .

Q. How is the stereochemical integrity of the (S)-configuration maintained during synthesis?

- Chiral Pool Strategy : Start with enantiopure (S)-proline derivatives to avoid racemization .

- Low-Temperature Reactions : Conduct acylation steps below 25°C to preserve stereochemistry .

- Validation : Use polarimetry (e.g., in CHCl) and chiral HPLC to confirm enantiopurity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?

- Catalyst Screening : Compare T3P® (propane phosphonic acid anhydride) with traditional coupling agents (e.g., DCC). T3P® improves yields (up to 87% ) by reducing side reactions .

- Solvent Optimization : Replace THF with acetonitrile for better solubility of intermediates .

- Purification : Use column chromatography (silica gel, 2% MeOH/CHCl) followed by crystallization in diisopropyl ether to remove impurities .

Q. How do contradictory NMR and X-ray crystallography data arise in structural analysis, and how are they resolved?

- Case Study : Discrepancies in bond angles or conformers may occur due to dynamic motion in solution (NMR) vs. static crystal packing (X-ray). For example, SHELXTL software (Bruker AXS) refines X-ray data to resolve ambiguities in carbonyl geometry .

- Mitigation : Cross-validate using DFT calculations (e.g., Gaussian) to model solution-state conformers .

Q. What strategies are used to analyze degradation products under varying pH conditions?

- Hydrolysis Studies : Expose the compound to pH 2–9 buffers at 37°C. Monitor via LC-MS/MS to detect:

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.